ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a heterocyclic compound featuring a triazole ring, which is known for its diverse biological activities. The presence of the triazole ring, along with the phenyl and amino groups, contributes to its potential as a bioactive molecule. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety have been found to exhibit a wide range of biological activities, including anti-fungal , anticancer , antiviral , anti-bacterial , and anti-inflammatory effects. These activities suggest that the compound may interact with various biological targets.
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with biological targets through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the function of the target, resulting in the observed biological effects.
Result of Action
Based on the known activities of 1,2,4-triazole derivatives, it can be inferred that the compound may have antimicrobial, anti-inflammatory, and possibly anticancer effects .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds and dipole interactions, which can influence the function of these biomolecules .
Cellular Effects
Related 1,2,4-triazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other 1,2,4-triazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.
Introduction of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction, where a phenyl halide reacts with the triazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl group, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
- Ethyl 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Uniqueness
Ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to the presence of the phenyl group, which can significantly influence its biological activity and binding properties compared to other similar compounds with different substituents.
This compound’s distinct structure allows for specific interactions with biological targets, making it a valuable molecule for further research and development in various fields.
Properties
IUPAC Name |
ethyl 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-2-18-10(17)8-19-12-15-14-11(16(12)13)9-6-4-3-5-7-9/h3-7H,2,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWVHOSZLVUOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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